An In-depth Technical Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1)
An In-depth Technical Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a key bifunctional organic compound. The document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis via Suzuki-Miyaura cross-coupling, and outlines effective purification and characterization methodologies. Furthermore, this guide explores the compound's significant potential in medicinal chemistry and materials science, stemming from its unique structural features. This document is intended to be an essential resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights.
Introduction
4'-Formylbiphenyl-4-carboxylic acid methyl ester, registered under CAS number 70916-89-1, is a notable biphenyl derivative featuring both a formyl and a methyl ester functional group. This unique combination of an aldehyde and an ester on a rigid biphenyl scaffold makes it a highly versatile building block in organic synthesis. The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including anti-inflammatory, anti-hypertensive, and anti-cancer agents.[1][2][3] The presence of reactive handles at both ends of the molecule allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.
This guide will provide an in-depth exploration of this compound, from its fundamental properties to its synthesis and potential applications, serving as a practical handbook for laboratory scientists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4'-Formylbiphenyl-4-carboxylic acid methyl ester are summarized in the table below.
| Property | Value | Source |
| CAS Number | 70916-89-1 | |
| Molecular Formula | C₁₅H₁₂O₃ | |
| Molecular Weight | 240.25 g/mol | |
| Melting Point | 112-116 °C | [4] |
| Appearance | Solid | |
| SMILES | COC(=O)c1ccc(cc1)-c2ccc(C=O)cc2 | |
| InChI Key | URINKTWOCVLGGR-UHFFFAOYSA-N |
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] This reaction offers mild conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[6] The synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester is efficiently achieved by the palladium-catalyzed coupling of methyl 4-bromobenzoate and 4-formylphenylboronic acid.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester.
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene (solvent)
-
Water (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 4-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion: The reaction is typically complete within 4-6 hours. Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product obtained after workup can be purified by column chromatography on silica gel.
Column Chromatography Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.
-
Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 4'-Formylbiphenyl-4-carboxylic acid methyl ester as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if required.
Caption: Workflow for the synthesis and purification of 4'-Formylbiphenyl-4-carboxylic acid methyl ester.
Characterization
The identity and purity of the synthesized 4'-Formylbiphenyl-4-carboxylic acid methyl ester should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, a singlet for the aldehyde proton (around 9.9-10.1 ppm), and a singlet for the methyl ester protons (around 3.9 ppm). The aromatic region will display a complex splitting pattern due to the coupling of the protons on the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the aldehyde (around 191-193 ppm) and the ester (around 166-168 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 240.
Applications in Drug Discovery and Materials Science
The bifunctional nature of 4'-Formylbiphenyl-4-carboxylic acid methyl ester makes it a valuable intermediate in several areas of chemical research.
Medicinal Chemistry
The biphenyl scaffold is a key structural motif in many pharmaceuticals.[7] The aldehyde and ester groups in this molecule can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening.
-
Derivatization of the Aldehyde: The formyl group can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and Wittig reactions to form alkenes. These transformations allow for the introduction of various pharmacophores.
-
Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. Carboxylic acid groups are important for interacting with biological targets and improving the pharmacokinetic properties of drug candidates.[8]
The combination of these two reactive sites provides a platform for the development of novel therapeutics, potentially targeting a range of diseases.
Materials Science
Biphenyl derivatives are also important in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigid biphenyl core provides thermal and chemical stability, while the functional groups can be used to tune the electronic and optical properties of the material. The aldehyde and ester functionalities can be used to attach the molecule to polymer backbones or other molecular frameworks to create advanced materials with specific properties.[9]
Conclusion
4'-Formylbiphenyl-4-carboxylic acid methyl ester is a valuable and versatile bifunctional building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust and efficient Suzuki-Miyaura cross-coupling reaction is well-established. This technical guide provides researchers and scientists with the essential information and practical protocols needed to synthesize, purify, and characterize this compound, and to explore its applications in the development of novel drugs and advanced materials.
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- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
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- Supramolecular complex of adamantane-ligated palladium: a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. (n.d.). RSC Advances.
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